Fmoc-Har(Pmc)-OH is a specialized amino acid derivative used primarily in peptide synthesis. It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly utilized to protect the amino group during the synthesis of peptides. The compound contains homoarginine (Har) as its core structure, which is modified with a Pmc (2,2,5,5-tetramethyl-1-pyrrolidinyl) group. This modification enhances the compound's stability and solubility, making it a valuable building block in the synthesis of bioactive peptides.
The reactivity of Fmoc-Har(Pmc)-OH primarily involves its amino and carboxylic acid functional groups. It can undergo various reactions typical for amino acids:
Research indicates that Fmoc-Har(Pmc)-OH and its derivatives exhibit significant biological activities, particularly in inhibiting interactions within signaling pathways. For instance, compounds derived from Fmoc-Har have been shown to inhibit the interaction between neuropilin-1 and vascular endothelial growth factor, which is crucial in angiogenesis and tumor growth . This suggests potential applications in cancer therapy and other diseases where angiogenesis plays a pivotal role.
The synthesis of Fmoc-Har(Pmc)-OH typically follows solid-phase peptide synthesis techniques. Key steps include:
Alternative methods may involve solution-phase synthesis or microwave-assisted techniques to enhance efficiency and yield.
Fmoc-Har(Pmc)-OH finds applications in:
Studies have demonstrated that Fmoc-Har(Pmc)-OH derivatives interact with various biological targets, particularly proteins involved in cellular signaling pathways. Molecular dynamics simulations suggest that these compounds can adopt multiple binding poses when interacting with neuropilin-1, indicating their potential for high-affinity binding . These interactions are critical for understanding their mechanisms of action and optimizing their therapeutic efficacy.
Several compounds share structural similarities with Fmoc-Har(Pmc)-OH. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
Fmoc-Arginine | Contains guanidino group | Stronger basicity and different binding profile |
Fmoc-Lysine | Contains an amine side chain | More versatile in forming hydrogen bonds |
Fmoc-Citrulline | Contains a ureido group | Different reactivity due to lack of guanidino |
Fmoc-Homoarginine | Similar backbone but lacks Pmc modification | Less stability compared to Pmc-modified variants |
Fmoc-Har(Pmc)-OH stands out due to its unique combination of properties imparted by both the homoarginine structure and the Pmc modification, enhancing its stability and solubility while retaining biological activity.
The journey toward Fmoc-Har(Pmc)-OH began with the recognition of arginine’s challenging guanidinium group in peptide synthesis. Early protecting groups, such as nitro (NO₂) and tosyl (Ts), required harsh cleavage conditions that often degraded sensitive peptides. The 1980s saw the introduction of sulfonyl-based groups like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and Pmc, which balanced stability during synthesis with milder acidolytic removal.
Homoarginine, a non-proteinogenic amino acid with an additional methylene group in its side chain, emerged as a valuable arginine analog. Its incorporation into peptides demanded tailored protection strategies. The Pmc group, with its electron-rich sulfonyl moiety, proved ideal for shielding homoarginine’s guanidinium group while allowing cleavage under trifluoroacetic acid (TFA) conditions. The synergy between Fmoc’s orthogonality and Pmc’s acid lability positioned Fmoc-Har(Pmc)-OH as a cornerstone in SPPS.
Table 1: Evolution of Guanidinium Protecting Groups
Protecting Group | Cleavage Conditions | Stability During Synthesis | Key Advantages |
---|---|---|---|
Nitro (NO₂) | H₂/Pd | Low | Early adoption |
Tosyl (Ts) | HF/Anisole | Moderate | Improved stability |
Pmc | TFA | High | Mild cleavage, compatibility with Fmoc |
Pbf | TFA | High | Enhanced acid lability |
MIS | TFA | Moderate | Rapid cleavage, reduced side reactions |
The shift to Pmc reflected broader trends in peptide chemistry toward minimizing side reactions and improving yield. For instance, the 2004 synthesis of β-peptides using Fmoc-protected β³-homoarginine demonstrated Pmc’s utility in stabilizing electrostatic interactions within non-natural helices.
The concept of orthogonal protection represents a fundamental principle in modern peptide synthesis, wherein protecting groups can be removed selectively under different chemical conditions without affecting other protective functionalities present in the molecule [1] [2]. This strategy enables the controlled and sequential manipulation of functional groups during complex synthetic procedures, providing synthetic chemists with unprecedented control over molecular assembly processes.
The theoretical foundation of orthogonality was formally established by Barany and Merrifield in 1977, who defined orthogonal protecting groups as classes of protective functionalities that are removed by differing chemical mechanisms [1] [2]. This definition ensures that these groups can be removed in any desired order while preserving the integrity of other protective groups present in the same molecular framework. The orthogonal protection scheme fundamentally allows for milder overall reaction conditions and facilitates the synthesis of partially protected peptides with enhanced structural complexity [1].
In the context of 9-fluorenylmethoxycarbonyl-Homoarginine(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-OH, the orthogonal protection strategy becomes particularly significant due to the presence of multiple reactive functionalities that require selective protection and deprotection during peptide assembly [3] [4]. The compound exemplifies the sophisticated application of orthogonal protection principles, combining base-labile and acid-labile protecting groups in a single molecular entity.
The 9-fluorenylmethoxycarbonyl/tert-butyl protecting group combination represents the most widely utilized truly orthogonal system in contemporary solid-phase peptide synthesis [1] [5]. This combination demonstrates perfect orthogonality because the 9-fluorenylmethoxycarbonyl group can be removed selectively under basic conditions using piperidine, while tert-butyl-based protecting groups remain intact under these conditions and are subsequently removed under acidic conditions using trifluoroacetic acid [5] [6].
The mechanistic basis of 9-fluorenylmethoxycarbonyl deprotection involves base-catalyzed beta-elimination, where piperidine abstracts the relatively acidic proton from the fluorenyl ring system [7] [8]. This process results in the formation of dibenzofulvene, carbon dioxide, and the desired free amine through a cascade elimination mechanism [8] [9]. The reaction proceeds efficiently at room temperature and typically requires only brief exposure to the deprotection conditions, making it highly suitable for automated synthesis protocols [9].
Conversely, tert-butyl ester deprotection occurs through acid-catalyzed cleavage, where protonation of the carbonyl oxygen facilitates the departure of the tert-butyl cation [6] [10]. The resulting carbocation either undergoes elimination to form isobutylene gas or is trapped by suitable scavengers present in the cleavage cocktail [10]. This mechanistic difference ensures that neither deprotection condition affects the complementary protecting group, thereby maintaining the orthogonal relationship.
The synthetic design implications of this orthogonality are profound, particularly in the context of homoarginine-containing peptides [3] [4]. The ability to selectively remove the 9-fluorenylmethoxycarbonyl group during iterative coupling cycles while maintaining the integrity of both the 2,2,5,7,8-pentamethylchroman-6-sulfonyl protection and any tert-butyl-based side chain protections enables the construction of complex peptide sequences with minimal side reactions and high overall yields [7] [11].
The 2,2,5,7,8-pentamethylchroman-6-sulfonyl protecting group represents a sophisticated solution to the challenges associated with guanidinium protection in peptide synthesis [12] [13]. Developed by Ramage and coworkers, this protecting group incorporates a cyclic ether structure that recasts the methoxy group found in earlier protecting groups within a six-membered ring system while maintaining three methyl groups on the aromatic moiety [13].
The theoretical considerations underlying the design of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl group center on several key structural features that confer optimal protective properties [13] . The chroman backbone, which is structurally analogous to alpha-tocopherol (vitamin E), provides inherent stability against oxidative degradation while offering controlled acid-lability for deprotection . The five methyl substituents create significant steric bulk around the reactive center, enhancing stability during basic 9-fluorenylmethoxycarbonyl deprotection conditions while maintaining sufficient reactivity for acid-catalyzed removal .
The sulfonyl linkage serves multiple theoretical functions in the protective strategy. First, it provides a stable covalent attachment to the guanidinium nitrogen that resists nucleophilic attack under basic conditions but remains susceptible to acid-catalyzed hydrolysis [12] [13]. Second, the electron-withdrawing nature of the sulfonyl group modulates the basicity of the protected guanidinium, reducing its nucleophilicity and thereby minimizing unwanted side reactions during peptide assembly [13].
The 2,2,5,7,8-pentamethylchroman-6-sulfonyl group demonstrates superior deprotection kinetics compared to earlier protecting groups such as 4-methoxy-2,3,6-trimethylphenylsulfonyl, requiring milder acidic conditions for complete removal [12] [13]. This improvement stems from the cyclic ether structure, which facilitates intramolecular assistance during the acid-catalyzed cleavage process, leading to more efficient bond breaking and reduced formation of unwanted byproducts [13].
The structural relationship between homoarginine and arginine presents unique challenges and opportunities in peptide synthesis, particularly regarding side chain protection strategies [15] [16] [17]. Homoarginine, characterized as a non-proteinogenic alpha-amino acid that represents a one-methylene group higher homolog of arginine, contains an extended side chain that positions the guanidinium functionality at a greater distance from the alpha-carbon [15] [16].
This structural modification has profound implications for protecting group selection and synthetic strategy. The additional methylene unit in homoarginine creates a more flexible side chain that may exhibit different conformational preferences during peptide assembly, potentially affecting both coupling efficiency and side reaction propensity [15] [17]. The extended chain length also alters the electronic environment around the guanidinium group, potentially influencing the stability and reactivity of attached protecting groups.
The comparative analysis reveals that while both amino acids require guanidinium protection to prevent unwanted side reactions and improve solubility characteristics, the specific protecting group requirements may differ due to the altered steric and electronic environment in homoarginine [15] [16]. The additional methylene group provides increased conformational flexibility, which may influence the accessibility of the protected guanidinium to both coupling reagents and deprotection conditions.
The guanidinium functional group presents unique challenges in peptide synthesis due to its high basicity, extensive hydrogen bonding capability, and propensity to participate in unwanted side reactions [13] [18]. The protection of this functionality requires careful consideration of both electronic and steric factors that influence the stability and reactivity of the protected species.
The mechanistic basis of guanidinium protection involves the formation of a stable covalent bond between the protecting group and one of the guanidinium nitrogens [13] [19]. In the case of sulfonyl-based protecting groups like 2,2,5,7,8-pentamethylchroman-6-sulfonyl, the protection occurs through nucleophilic attack of the guanidinium nitrogen on the sulfonyl chloride reagent, forming a sulfonamide linkage [13].
The electronic characteristics of the guanidinium group significantly influence the protection process. The resonance delocalization of positive charge across the three nitrogen atoms creates a system with reduced nucleophilicity compared to simple amines, requiring more reactive protecting group reagents for efficient protection [18]. However, this same resonance stabilization contributes to the stability of the protected species once formed [13].
During peptide synthesis, the protected guanidinium must remain stable under the repeated exposure to basic 9-fluorenylmethoxycarbonyl deprotection conditions while remaining sufficiently reactive toward acid-catalyzed deprotection at the end of the synthesis [13] [19]. This dual stability requirement necessitates careful selection of protecting groups that exhibit the appropriate balance of stability and reactivity.
The mechanism of acid-catalyzed deprotection of sulfonyl-protected guanidiniums involves protonation of the sulfonamide nitrogen, followed by cleavage of the carbon-sulfur bond through either direct hydrolysis or elimination processes [12] [13]. The specific pathway depends on the structure of the protecting group, with more sterically hindered groups favoring elimination mechanisms that generate stable carbocation intermediates [13].
The selection of appropriate protecting groups for arginine and homoarginine side chains requires careful consideration of multiple factors including stability, deprotection kinetics, and side reaction potential [12] [13] [20]. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl group occupies a unique position in this landscape, offering advantages over both earlier and alternative protecting group strategies.
Comparative analysis with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protecting group reveals important theoretical differences [12] [20] [21]. While both groups provide effective guanidinium protection, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group demonstrates superior deprotection kinetics due to its five-membered ring system compared to the six-membered chroman ring of 2,2,5,7,8-pentamethylchroman-6-sulfonyl [12] [13]. This difference translates to more rapid and complete deprotection under standard trifluoroacetic acid conditions.
However, the 2,2,5,7,8-pentamethylchroman-6-sulfonyl group offers distinct advantages in terms of side reaction profiles [12] [20] [21]. Studies have demonstrated that peptides containing tryptophan residues exhibit significantly higher levels of alkylation when 2,2,5,7,8-pentamethylchroman-6-sulfonyl-protected arginine is used compared to 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-protected arginine [20] [21]. Specifically, research by Fields and Fields showed that three-hour trifluoroacetic acid treatment resulted in 46% yield of desired peptide when arginine(2,2,5,7,8-pentamethylchroman-6-sulfonyl) was used versus 69% when arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) was employed [12] [21].
The theoretical basis for this difference lies in the relative stability and reactivity of the protecting groups during acid-catalyzed cleavage [20] [21]. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl group generates more reactive intermediates during deprotection, which can alkylate electron-rich aromatic systems like the indole ring of tryptophan [20] [21]. This alkylation represents a significant synthetic limitation when synthesizing peptides containing both arginine or homoarginine and tryptophan residues.
Alternative protecting groups such as bis-tert-butoxycarbonyl demonstrate different theoretical profiles [13] [19]. While bis-tert-butoxycarbonyl protection offers excellent stability and clean deprotection under mild acidic conditions, it suffers from significant propensity toward side reactions, particularly delta-lactam formation in arginine-containing peptides [13] [22]. The mechanism of delta-lactam formation involves intramolecular cyclization of the arginine side chain, creating a six-membered lactam ring that effectively removes the guanidinium functionality [22].
The theoretical considerations for homoarginine protection using 2,2,5,7,8-pentamethylchroman-6-sulfonyl versus alternative strategies must account for the extended side chain length and its impact on both protection efficiency and deprotection kinetics [3] [4]. The additional methylene group may influence the conformational preferences of the protected species, potentially affecting both the stability of the protective bond and the accessibility of the deprotection reagents.
The selection of protecting groups in peptide synthesis extends far beyond simple chemical compatibility, fundamentally influencing the fidelity of peptide assembly through multiple interconnected mechanisms [23] [24] [25]. Protecting group choice affects coupling efficiency, side reaction prevalence, racemization potential, and overall synthetic yield, making it a critical determinant of synthetic success.
The concept of peptide assembly fidelity encompasses the degree to which the desired peptide sequence is obtained without structural modifications, deletions, or unwanted additions [23] [25]. This fidelity depends critically on the ability of protecting groups to maintain their protective function throughout the synthesis while avoiding participation in side reactions that could compromise the integrity of the growing peptide chain.
In the context of 9-fluorenylmethoxycarbonyl-Homoarginine(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-OH, protecting group choice implications are particularly complex due to the presence of the extended guanidinium-containing side chain [3] [4]. The homoarginine residue presents unique challenges related to both steric accessibility and electronic reactivity that must be carefully managed through appropriate protecting group selection.
The orthogonal protection strategy employed in this compound directly impacts assembly fidelity by ensuring that deprotection reactions occur with high selectivity and minimal impact on other protected functionalities [1] [2]. The base-labile nature of the 9-fluorenylmethoxycarbonyl group allows for repeated deprotection cycles without affecting the acid-labile 2,2,5,7,8-pentamethylchroman-6-sulfonyl protection, thereby maintaining the protective integrity throughout the synthesis process [7] [9].
However, the choice of 2,2,5,7,8-pentamethylchroman-6-sulfonyl for guanidinium protection introduces specific fidelity considerations, particularly regarding potential side reactions with other amino acid residues present in the peptide sequence [20] [21]. The documented propensity for tryptophan alkylation during 2,2,5,7,8-pentamethylchroman-6-sulfonyl deprotection represents a significant threat to assembly fidelity in peptides containing both homoarginine and tryptophan residues [20] [21].
The mechanistic basis of these fidelity implications involves the generation of reactive electrophilic species during protecting group removal [20] [26]. During trifluoroacetic acid-mediated deprotection of 2,2,5,7,8-pentamethylchroman-6-sulfonyl groups, the formation of carbocation intermediates can lead to alkylation of nucleophilic sites within the peptide, most notably the indole nitrogen of tryptophan [20] [21]. This side reaction effectively reduces the yield of correctly assembled peptide while generating structurally modified byproducts that complicate purification and characterization.
The temporal aspects of protecting group removal also influence assembly fidelity through kinetic considerations [27]. Protecting groups that require prolonged exposure to harsh deprotection conditions increase the probability of unwanted side reactions, thereby reducing overall synthetic fidelity [27]. The relatively mild conditions required for 2,2,5,7,8-pentamethylchroman-6-sulfonyl deprotection compared to earlier protecting groups represent an improvement in this regard, though the kinetics remain slower than optimal newer alternatives like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl [12] [13].
The impact of protecting group choice on assembly fidelity extends to conformational considerations during peptide synthesis [28]. The steric bulk and electronic properties of protecting groups can influence the three-dimensional structure of the growing peptide chain, potentially affecting coupling efficiency and site selectivity [28]. In the case of homoarginine residues, the extended side chain creates additional opportunities for both favorable and unfavorable interactions with protecting groups on adjacent residues.
Protecting Group | Deprotection Conditions | Tryptophan Alkylation Risk | Delta-lactam Formation | Stability in Solid-Phase Peptide Synthesis |
---|---|---|---|---|
2,2,5,7,8-pentamethylchroman-6-sulfonyl | 50% trifluoroacetic acid/dichloromethane, 3h | High | Medium | Good |
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | 95% trifluoroacetic acid cocktail, 1h | Low | Low | Excellent |
4-methoxy-2,3,6-trimethylphenylsulfonyl | 95% trifluoroacetic acid, prolonged | Medium | Medium | Good |
p-toluenesulfonyl | Hydrogen fluoride, harsh conditions | Low | Low | Excellent |
bis-tert-butoxycarbonyl | 95% trifluoroacetic acid/water, 1h | Very High | High | Poor |
The data presented in this comparative analysis demonstrates the complex relationship between protecting group structure and assembly fidelity parameters [12] [13] [20] [21] [22]. The choice of 2,2,5,7,8-pentamethylchroman-6-sulfonyl for homoarginine protection represents a compromise between synthetic accessibility and potential side reaction risks, highlighting the importance of careful sequence analysis and synthetic planning in peptide assembly strategies.